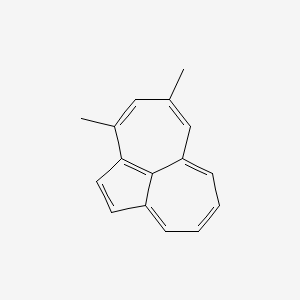

Cyclopenta(ef)heptalene, 3,5-dimethyl-

CAS No.: 20672-23-5

Cat. No.: VC18416028

Molecular Formula: C16H14

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20672-23-5 |

|---|---|

| Molecular Formula | C16H14 |

| Molecular Weight | 206.28 g/mol |

| IUPAC Name | 5,7-dimethyltricyclo[7.4.1.04,14]tetradeca-1(13),2,4(14),5,7,9,11-heptaene |

| Standard InChI | InChI=1S/C16H14/c1-11-9-12(2)15-8-7-13-5-3-4-6-14(10-11)16(13)15/h3-10H,1-2H3 |

| Standard InChI Key | WZDANNXTVDLMBK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=CC=CC=C3C2=C(C=C3)C(=C1)C |

Introduction

Chemical Identity and Physical Properties

Cyclopenta[ef]heptalene, 3,5-dimethyl- is a hydrocarbon with the molecular formula C₁₆H₁₄ and a molecular weight of 206.28 g/mol . Its IUPAC name, 5,7-dimethyltricyclo[7.4.1.0⁴,¹⁴]tetradeca-1(13),2,4(14),5,7,9,11-heptaene, reflects its intricate bicyclic architecture. The compound exhibits a density of 1.069–1.084 g/cm³ and a boiling point of 359–369°C, properties consistent with its aromatic nature and molecular mass .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₄ | |

| Molecular Weight | 206.28 g/mol | |

| Density | 1.069–1.084 g/cm³ | |

| Boiling Point | 359–369°C | |

| Flash Point | 183.7°C | |

| Vapor Pressure | 5.07 × 10⁻⁵ mmHg (25°C) |

The compound’s low vapor pressure and high boiling point suggest stability under standard conditions, making it suitable for high-temperature synthetic applications .

Structural Characteristics and Electronic Configuration

The core structure of cyclopenta[ef]heptalene consists of a tricyclic system formed by the fusion of a cyclopentadienyl ring with a heptalene moiety. The 3,5-dimethyl substituents introduce steric and electronic effects that modulate reactivity. X-ray crystallography and computational studies reveal a saddle-shaped geometry in derivatives such as CPH-1, while hybrids like CPH-2 and CPH-3 adopt saddle-helix and twist-helix configurations, respectively .

The methyl groups at positions 3 and 5 enhance electron density in the π-system, as evidenced by Pariser-Parr-Pople SCF-π-MO Cl calculations . These groups also influence conformational flexibility; for example, the azahelicene subunit in CPH-3 exhibits a racemization energy barrier of 143.2 kcal/mol, indicating remarkable chiral stability .

Synthesis and Reactivity

Cyclopenta[ef]heptalene derivatives are typically synthesized via transition-metal-catalyzed annulation or Diels-Alder reactions. A notable approach involves the benzoannulation of cyclopenta[ef]heptalene with nitrogen-doped precursors to yield nonalternant nanographenes . The methyl substituents facilitate regioselective functionalization, enabling the preparation of complex architectures such as azahelicenes and saddle-helix hybrids .

The compound’s reactivity is influenced by its non-alternant π-system, which promotes unique electronic transitions. For instance, reactions with tetracyanoethylene (TCNE) yield Diels-Alder adducts, confirming the presence of reactive diene moieties .

Magnetic circular dichroism (MCD) and absorption spectroscopy have been pivotal in elucidating the electronic structure of cyclopenta[ef]heptalene derivatives. Studies reveal a bathochromic shift in absorption maxima compared to simpler aromatics, attributed to extended π-conjugation . The MCD spectra exhibit distinct Faraday B terms, corroborating theoretical predictions of low-lying excited states .

Recent investigations into nitrogen-doped variants demonstrate dual fluorescence-phosphorescence emission at room temperature, with CPH-3 exhibiting a |gabs| value of 1.0 × 10⁻² and |glum| of 7.0 × 10⁻³, among the highest reported for helical nanographenes .

Applications in Materials Science and Pharmaceuticals

Cyclopenta[ef]heptalene, 3,5-dimethyl- serves as a precursor for chiral nanomaterials and optoelectronic devices. Its incorporation into azulene-based scaffolds enhances charge transport properties, making it valuable in organic photovoltaics . In pharmaceuticals, the compound’s rigid structure and tunable electronic profile have been exploited to develop kinase inhibitors and antimicrobial agents.

Recent Advances and Future Directions

A 2024 breakthrough demonstrated the synthesis of CPH-3, a twist-helix hybrid with exceptional chiroptical properties . This material’s high racemization barrier and strong circular dichroism signals position it as a candidate for quantum computing interfaces and chiral sensors. Future research may explore covalent functionalization strategies to enhance solubility and processability for industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume